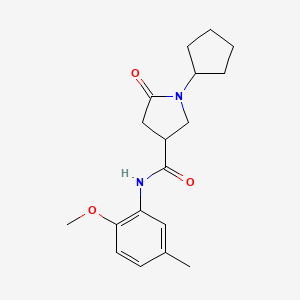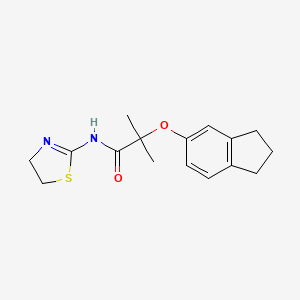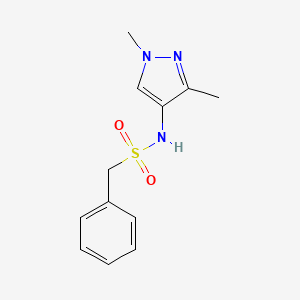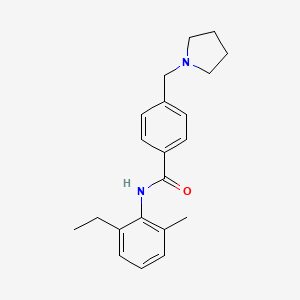![molecular formula C28H20N2O3 B4621913 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves several steps, starting from basic aromatic compounds or acids and proceeding through a series of reactions, including acylation, chloroacetylation, and reactions with substituted phenylpiperazine or similar compounds. For example, Verma et al. (2017) describe the synthesis of related N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, demonstrating a process that could be analogous to synthesizing the compound (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole moiety attached to various functional groups, which significantly influence their chemical behavior and biological activity. The crystal structure analysis of similar compounds, like N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveals that these molecules often crystallize in specific space groups, indicating a degree of structural rigidity and defined intermolecular interactions, such as hydrogen bonding patterns (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Chemical Reactions and Properties
Benzoxazole derivatives undergo various chemical reactions, including aminocarbonylation, which can be used to introduce different substituents into the molecule, altering its chemical and physical properties. Gabriele et al. (2006) describe the synthesis of related compounds through oxidative aminocarbonylation, highlighting the versatility of these molecules in chemical synthesis (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Applications De Recherche Scientifique
Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against a range of human tumor cell lines derived from nine neoplastic diseases, demonstrating significant anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Novel benzimidazole, benzoxazole, and benzothiazole derivatives, including structures analogous to N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide, have shown significant broad-spectrum antimicrobial activity against bacterial strains (E. coli, S. aureus) and fungal strains (C. albicans, A. niger), indicating their potential as antimicrobial agents (Padalkar et al., 2014).
Antimalarial and COVID-19 Drug Utilization
Research into N-(phenylsulfonyl)acetamide derivatives, which share a core structural motif with N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide, has explored their potential as antimalarial agents. These compounds have also been investigated for their applicability in COVID-19 treatment, showing promising results in theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).
Herbicidal Activity
Benzoxazine derivatives have been investigated for their herbicidal activity. Studies have shown that these compounds, including those structurally related to the compound in focus, exhibit strong peroxidizing herbicidal activity on both mono- and dicotyledonous species. This suggests their potential use in agricultural applications as new diphenyl ether herbicides (Sumida et al., 1995).
Allelochemicals from Gramineae
Investigations into compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, akin to the compound of interest, have shown their presence in plants belonging to the Poaceae family. These compounds display various biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, highlighting their significance in ecological interactions and potential agronomic utility (Macias et al., 2006).
Propriétés
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c31-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-22-17-15-21(16-18-22)27-30-24-14-8-7-13-23(24)28(32)33-27/h1-18,25H,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRACYPASNXREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)


![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)